5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
This compound is a chemical substance that can be identified by the CAS No. 2034503-53-0. It is related to 5-Fluoro-2-methoxypyridine , which is a molecular structure with the formula CHFNO .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through methods such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Scientific Research Applications
- Targeted Kinase Inhibition : Research suggests that this compound selectively inhibits certain kinases, including RET (rearranged during transfection), which is implicated in various cancers. It shows promise as an anticancer agent, particularly in RET-driven malignancies .
- Hyper-Proliferative Disorders : The compound’s sulfoximine group may play a role in controlling cell proliferation. Investigating its effects on hyper-proliferative disorders, such as tumors, could yield valuable insights .
- Vascular Smooth Muscle Cells : The compound’s mechanism of action may impact vascular smooth muscle cells. Researchers are exploring its potential in managing cardiovascular diseases, including atherosclerosis and hypertension .
- Synthetic Applications : 5-Fluoro-2-methoxy-4(1H)pyrimidinone, a derivative of this compound, serves as an acceptor during immobilized 2’-deoxyribosyltransferase-mediated synthesis of non-natural nucleosides .
- Ligand for MOFs : A flexible achiral ligand derived from this compound has been used to construct metal-organic frameworks. These MOFs exhibit interesting structural properties and could find applications in gas storage, catalysis, and separation processes .
Anticancer Agents
Cardiovascular Diseases
Nucleoside Synthesis
Metal-Organic Frameworks (MOFs)
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWFFSWMZNTNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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